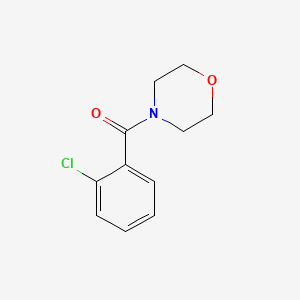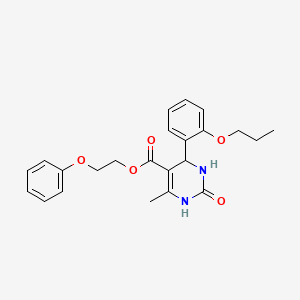![molecular formula C33H20Cl2N2O4 B4949447 2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone), commonly known as MCNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MCNQ is a member of the naphthoquinone family and is a derivative of 1,4-naphthoquinone.
Mecanismo De Acción
The mechanism of action of MCNQ is not fully understood. However, studies have shown that MCNQ exhibits redox properties and can undergo oxidation-reduction reactions. MCNQ has also been shown to interact with various enzymes and proteins, leading to changes in their activity. The exact mechanism of action of MCNQ is an area of ongoing research.
Biochemical and Physiological Effects:
MCNQ has been shown to exhibit various biochemical and physiological effects. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. MCNQ has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. However, further studies are required to fully understand the biochemical and physiological effects of MCNQ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. MCNQ is also soluble in various organic solvents, making it easy to handle in lab experiments. However, MCNQ has some limitations. It is a toxic compound and requires careful handling. The exact toxicity of MCNQ is not fully understood, and further studies are required to fully understand its toxicity.
Direcciones Futuras
There are several future directions for the research on MCNQ. One of the major areas of research is in the field of biomedicine, where MCNQ has shown potential for the treatment of various diseases. Further studies are required to fully understand the mechanism of action of MCNQ and its potential applications in the treatment of diseases. MCNQ can also be studied for its potential applications in the field of organic electronics, where it has shown promise as an electron acceptor. Further research is required to optimize the performance of MCNQ in organic photovoltaic devices.
Métodos De Síntesis
MCNQ can be synthesized through a multi-step process involving the reaction of 1,4-naphthoquinone with 4,4'-diaminodiphenylmethane followed by the reaction with 3-chloro-1,2-epoxypropane. The resulting product is then oxidized to yield MCNQ. The synthesis method of MCNQ has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
MCNQ has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of organic electronics, where MCNQ has been used as an electron acceptor in organic photovoltaic devices. MCNQ has also been studied for its potential applications in the field of biomedicine. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
2-chloro-3-[4-[[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]methyl]anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20Cl2N2O4/c34-26-28(32(40)24-7-3-1-5-22(24)30(26)38)36-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)37-29-27(35)31(39)23-6-2-4-8-25(23)33(29)41/h1-16,36-37H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRKMJEGUGAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)


![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)